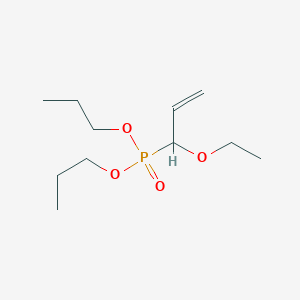
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione is a chemical compound with the molecular formula C₃₄H₆₄O₂ It is a cyclobutane derivative characterized by long alkyl chains attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction of long-chain alkenes with a suitable dienophile. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions in batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cycloaddition reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its cyclobutane ring can participate in photochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
- 2-Hexadecylcyclobutane-1,3-dione
- 4-Tetradecylcyclobutane-1,3-dione
- 2-Hexadecyl-4-methylcyclobutane-1,3-dione
Uniqueness
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione is unique due to its combination of long alkyl chains and a cyclobutane ring. This structure imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
特性
CAS番号 |
91301-93-8 |
|---|---|
分子式 |
C34H64O2 |
分子量 |
504.9 g/mol |
IUPAC名 |
2-hexadecyl-4-tetradecylcyclobutane-1,3-dione |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(35)31(34(32)36)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChIキー |
KBDAICOBOBBIHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


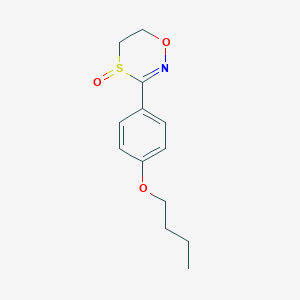


![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
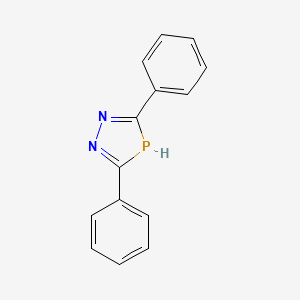
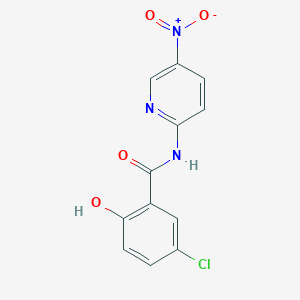
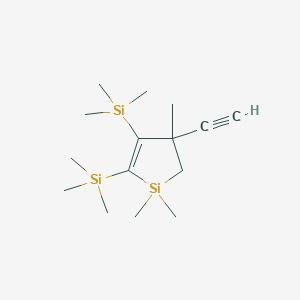
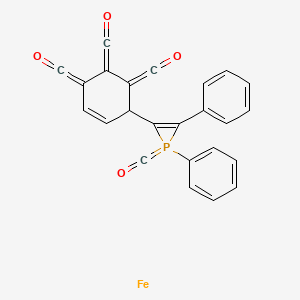


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

